2-(2,6-Dimethyl-4-nitrophenoxy)acetonitrile
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Overview
Description
2-(2,6-Dimethyl-4-nitrophenoxy)acetonitrile is an organic compound with the molecular formula C10H10N2O3 and a molecular weight of 206.2 g/mol . This compound is characterized by the presence of a nitrophenoxy group attached to an acetonitrile moiety, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dimethyl-4-nitrophenoxy)acetonitrile typically involves the nucleophilic substitution reaction of 2,6-dimethyl-4-nitrophenol with chloroacetonitrile. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common practices to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dimethyl-4-nitrophenoxy)acetonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Amines, alcohols, potassium carbonate, dimethylformamide (DMF).
Major Products Formed
Reduction: 2-(2,6-Dimethyl-4-aminophenoxy)acetonitrile.
Substitution: Various substituted acetonitrile derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,6-Dimethyl-4-nitrophenoxy)acetonitrile has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2,6-Dimethyl-4-nitrophenoxy)acetonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrophenoxy group can participate in hydrogen bonding and hydrophobic interactions, while the acetonitrile moiety can act as a nucleophile in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,6-Dimethyl-4-aminophenoxy)acetonitrile
- 2-(2,6-Dimethyl-4-hydroxyphenoxy)acetonitrile
- 2-(2,6-Dimethyl-4-methoxyphenoxy)acetonitrile
Uniqueness
2-(2,6-Dimethyl-4-nitrophenoxy)acetonitrile is unique due to the presence of both nitro and acetonitrile functional groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo reduction and substitution reactions makes it a valuable intermediate for the preparation of various derivatives .
Properties
IUPAC Name |
2-(2,6-dimethyl-4-nitrophenoxy)acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-7-5-9(12(13)14)6-8(2)10(7)15-4-3-11/h5-6H,4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSMKHIHBQYPFLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCC#N)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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